4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one
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Overview
Description
4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one is a complex organic compound that features a piperidine ring, a difluoromethoxy group, and an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the difluoromethoxy and methoxy groups. Common synthetic methods include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethylating agents under controlled conditions.
Formation of the Azetidinone Moiety: This can be synthesized through cyclization reactions involving β-lactam precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and other piperidine-based molecules share structural similarities and exhibit various biological activities.
Azetidinone Derivatives: β-lactam antibiotics, which contain the azetidinone ring, are well-known for their antibacterial properties.
Uniqueness
4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one is unique due to the combination of its structural features, including the difluoromethoxy and methoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[1-[2-[3-(difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2N2O4/c1-20(2)17(23-18(20)26)13-6-8-24(9-7-13)16(25)11-12-4-5-14(27-3)15(10-12)28-19(21)22/h4-5,10,13,17,19H,6-9,11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNYOXPSKZUWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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